molecular formula C18H24ClN3 B14444664 Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- CAS No. 74037-42-6

Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)-

Cat. No.: B14444664
CAS No.: 74037-42-6
M. Wt: 317.9 g/mol
InChI Key: KNSPGPUCUJMVDS-UHFFFAOYSA-N
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Description

Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- involves several steps. One common method involves the reaction of 2-pyridine formyl chloride hydrochloride with chlorobenzene and aluminum chloride to form 1-(4-chlorophenyl)-1-(2-pyridyl) ketone. This intermediate is then reacted with diglycol, hydrazine hydrate, and potassium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of advanced techniques like column chromatography and crystallization is common to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups at the benzylic position .

Scientific Research Applications

Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- involves its interaction with specific molecular targets. The compound can undergo nucleophilic and electrophilic substitution reactions, which allow it to interact with various biological molecules. The presence of the diethylamino group enhances its ability to form hydrogen bonds and interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler analog with a basic nitrogen atom in the ring.

    2-Chloropyridine: Similar structure but lacks the diethylaminoethyl group.

    N,N-Diethyl-2-chloroethylamine: Contains the diethylaminoethyl group but lacks the pyridine ring.

Uniqueness

Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- is unique due to the presence of both the pyridine ring and the diethylaminoethyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

CAS No.

74037-42-6

Molecular Formula

C18H24ClN3

Molecular Weight

317.9 g/mol

IUPAC Name

N'-[(3-chlorophenyl)methyl]-N,N-diethyl-N'-pyridin-2-ylethane-1,2-diamine

InChI

InChI=1S/C18H24ClN3/c1-3-21(4-2)12-13-22(18-10-5-6-11-20-18)15-16-8-7-9-17(19)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3

InChI Key

KNSPGPUCUJMVDS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CC1=CC(=CC=C1)Cl)C2=CC=CC=N2

Origin of Product

United States

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